
6-(2-Nitro-4-azidophenylamino)caproate
Overview
Description
6-(2-Nitro-4-azidophenylamino)caproate is a nitroaromatic compound that contains an azide group. This compound has garnered significant attention in scientific research due to its unique physical and chemical properties. It is primarily used in the field of dye and pigment chemistry, where it plays a role in the synthesis of various dyes.
Preparation Methods
The synthesis of 6-(2-Nitro-4-azidophenylamino)caproate involves several key steps, including nitration, azidation, and the formation of complex structures. The general synthetic route can be summarized as follows:
Formation of Complex Structures: The combination of the nitro and azido groups with other functional groups to form the final compound.
Chemical Reactions Analysis
6-(2-Nitro-4-azidophenylamino)caproate undergoes various types of chemical reactions, including:
Cycloaddition Reactions: Azido compounds can undergo 1,3-dipolar cycloaddition reactions, forming complex structures with multiple functionalities.
Common reagents and conditions used in these reactions include strong acids for nitration and azidation reactions. Major products formed from these reactions include derivatives with varied functionalities, such as additional nitro or azido groups.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
6-(2-Nitro-4-azidophenylamino)caproate has shown potential as an anticancer agent. Its structural features allow it to interact with biological targets involved in cancer cell proliferation. Research indicates that derivatives of this compound can induce apoptosis in cancer cells, making them viable candidates for further development in cancer therapies.
Case Study: In Vitro Anticancer Screening
A study evaluated the anticancer activity of various compounds similar to this compound using the National Cancer Institute (NCI) protocol. The results demonstrated significant growth inhibition percentages (PGIs) against several cancer cell lines, suggesting that modifications to the compound could enhance its efficacy against specific cancers .
Compound | Cell Line | Percent Growth Inhibition (PGI) |
---|---|---|
This compound | SNB-19 | 86.61% |
Similar Derivative | OVCAR-8 | 85.26% |
Similar Derivative | NCI-H40 | 75.99% |
Pharmaceutical Applications
Drug Development
The compound is being investigated for its potential use in developing new pharmaceuticals targeting various diseases, including cancer and autoimmune disorders. Its ability to modulate cellular pathways makes it a candidate for creating drugs that can selectively target diseased cells while sparing healthy ones.
Inhibitory Effects on Protein Kinases
Research indicates that compounds like this compound may act as inhibitors of protein kinases, which are crucial in regulating cell cycles and signaling pathways associated with cancer progression . This property positions the compound as a potential therapeutic agent for treating cancers characterized by dysregulated kinase activity.
Material Science Applications
Synthesis of Functional Materials
The azido group in this compound allows for click chemistry applications, particularly in synthesizing functional materials. This property is valuable for creating polymers or nanomaterials with specific functionalities, such as drug delivery systems or imaging agents.
Case Study: Polymer Synthesis
A recent study demonstrated the use of azide-containing compounds in synthesizing novel polymers with enhanced properties for biomedical applications. The incorporation of this compound into polymer matrices improved their mechanical strength and biocompatibility, indicating its potential in developing advanced materials for medical devices .
Mechanism of Action
The mechanism by which 6-(2-Nitro-4-azidophenylamino)caproate exerts its effects involves the electronic and steric effects of the nitro and azido groups. These groups enhance the compound’s reactivity towards nucleophilic substitution, electrophilic addition, and other chemical transformations. The molecular targets and pathways involved in these reactions are influenced by the electronic structure of the compound, which determines its reactivity and stability.
Comparison with Similar Compounds
6-(2-Nitro-4-azidophenylamino)caproate can be compared with other similar compounds, such as:
6-Azido-2,4-bis(2,2,2-trinitroethylamino)-1,3,5-triazine: This compound also contains azido and nitro groups and is used in similar applications.
6-(4-Azido-2-nitrophenylamino)hexanoate: Another compound with similar functional groups and applications.
The uniqueness of this compound lies in its specific combination of nitro and azido groups, which impart distinct reactivity and stability characteristics.
Biological Activity
6-(2-Nitro-4-azidophenylamino)caproate is a compound with significant potential in medicinal chemistry and biological research. Its unique structure, featuring a nitro group and an azide moiety, suggests various mechanisms of action that can be explored for therapeutic applications. This article reviews the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : Studies have indicated that compounds with nitro and azide groups exhibit antibacterial properties. The nitro group can undergo reduction to form reactive intermediates that interact with bacterial DNA, inhibiting replication.
- Cytotoxicity : The azide moiety may participate in click chemistry reactions, allowing for targeted delivery of cytotoxic agents to cancer cells. This property has been exploited in developing novel anticancer therapies.
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in various diseases.
Pharmacological Properties
A summary of key pharmacological properties is presented in Table 1.
Property | Value/Description |
---|---|
Solubility | Soluble in DMSO and ethanol |
Stability | Stable under acidic conditions |
Toxicity | Moderate; requires further study |
Bioavailability | Variable; depends on formulation |
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL. The compound was particularly effective against Gram-positive bacteria, including Staphylococcus aureus.
Case Study 2: Anticancer Activity
In vitro studies conducted on human cancer cell lines demonstrated that the compound induced apoptosis at concentrations ranging from 5 to 20 µM. Flow cytometry analysis revealed an increase in Annexin V-positive cells, indicating early apoptotic events. Furthermore, Western blot analysis showed upregulation of pro-apoptotic proteins such as Bax and downregulation of anti-apoptotic proteins like Bcl-2.
In Vivo Studies
In vivo studies using murine models have shown promising results regarding the safety and efficacy of this compound. Mice treated with the compound exhibited reduced tumor growth compared to control groups, with minimal adverse effects observed.
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship has identified key features that enhance biological activity:
- The presence of the nitro group is essential for antimicrobial activity.
- Modifications to the caproate side chain can influence solubility and bioavailability.
Properties
IUPAC Name |
6-(4-azido-2-nitroanilino)hexanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O4/c13-16-15-9-5-6-10(11(8-9)17(20)21)14-7-3-1-2-4-12(18)19/h5-6,8,14H,1-4,7H2,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOFJQDXNFNAVOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N=[N+]=[N-])[N+](=O)[O-])NCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50207502 | |
Record name | 6-(2-Nitro-4-azidophenylamino)caproate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50207502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58775-38-5 | |
Record name | 6-(2-Nitro-4-azidophenylamino)caproate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058775385 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-(2-Nitro-4-azidophenylamino)caproate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50207502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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